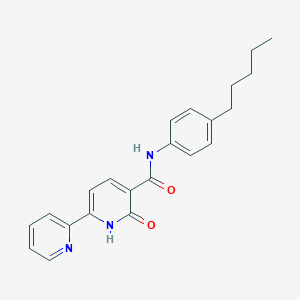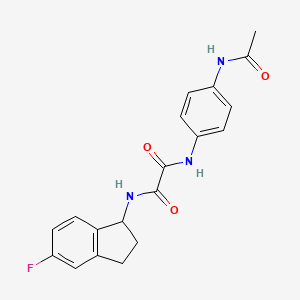![molecular formula C20H26N2O4S B7532276 3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B7532276.png)
3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide, also known as EPPMB, is a compound that belongs to the sulfonamide family. It has been extensively studied for its potential use in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide involves inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and plays a crucial role in tumor growth and survival. Inhibition of CA IX by this compound leads to a decrease in tumor cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide in lab experiments include its unique properties, including its anti-inflammatory, anti-tumor, and anti-angiogenic properties. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of various types of cancer. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in various scientific research applications.
Conclusion
In conclusion, this compound is a compound that belongs to the sulfonamide family and has been extensively studied for its potential use in various scientific research applications. It exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties and has been studied for its potential use in the treatment of neurological disorders and various types of cancer. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in various scientific research applications.
Métodos De Síntesis
The synthesis of 3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide involves the reaction between 3-methoxypropylamine and 3-nitro-4-methylbenzoic acid, followed by reduction of the resulting nitro compound with iron powder. The sulfonamide group is then introduced using ethyl(phenyl)sulfonyl chloride. The final product is obtained after purification through crystallization.
Aplicaciones Científicas De Investigación
3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide has been extensively studied for its potential use in scientific research applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-4-22(18-9-6-5-7-10-18)27(24,25)19-15-17(12-11-16(19)2)20(23)21-13-8-14-26-3/h5-7,9-12,15H,4,8,13-14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISVTZUEFCLBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(5-methyl-1-phenyltriazol-4-yl)acetamide](/img/structure/B7532205.png)

![N-(2-methoxyethyl)-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7532210.png)
![4-chloro-2-methyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B7532214.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B7532226.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7532236.png)

![1-(difluoromethyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7532244.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B7532250.png)

![1-(3,4-dihydro-2H-chromen-4-yl)-3-[(2-phenyloxan-3-yl)methyl]urea](/img/structure/B7532270.png)
